(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a tetrahydronaphthalene ring system substituted with an isopropyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:
Formation of the Tetrahydronaphthalene Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydronaphthalene ring system.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions, often using isopropyl halides in the presence of a base.
Amination: The amine group is introduced via reductive amination or other suitable amination reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isopropylamine: An organic compound with a similar isopropyl group but lacking the tetrahydronaphthalene ring system.
Aminomethyl propanol: Another amine compound with different structural features.
Uniqueness
(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific combination of the tetrahydronaphthalene ring system, isopropyl group, and amine functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
(1S)-7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H/t13-;/m0./s1 |
InChI Key |
AKMJSBFUAFSUMU-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(CCC[C@@H]2N)C=C1.Cl |
Canonical SMILES |
CC(C)C1=CC2=C(CCCC2N)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.